molecular formula C12H13FN2 B11899485 7-Fluoro-2-propylquinolin-4-amine CAS No. 1189107-17-2

7-Fluoro-2-propylquinolin-4-amine

Cat. No.: B11899485
CAS No.: 1189107-17-2
M. Wt: 204.24 g/mol
InChI Key: WGQGQKLVCJTZAP-UHFFFAOYSA-N
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Description

7-Fluoro-2-propylquinolin-4-amine is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and can impart unique properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-propylquinolin-4-amine typically involves the following steps:

    Cyclization Reactions: The quinoline ring system can be constructed through cyclization reactions involving appropriate precursors.

    Fluorination: Introduction of the fluorine atom at the 7-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and fluorination processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products:

Scientific Research Applications

7-Fluoro-2-propylquinolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-propylquinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, often leading to inhibition of enzyme activity or modulation of receptor function. This can result in antibacterial, antineoplastic, or antiviral effects .

Comparison with Similar Compounds

    7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.

    Mefloquine: Another antimalarial drug with a similar quinoline structure.

    Brequinar: An antineoplastic drug used in transplantation medicine and treatment of rheumatic arthritis.

Uniqueness: 7-Fluoro-2-propylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the fluorine atom at the 7-position and the propyl group at the 2-position differentiates it from other quinoline derivatives .

Properties

CAS No.

1189107-17-2

Molecular Formula

C12H13FN2

Molecular Weight

204.24 g/mol

IUPAC Name

7-fluoro-2-propylquinolin-4-amine

InChI

InChI=1S/C12H13FN2/c1-2-3-9-7-11(14)10-5-4-8(13)6-12(10)15-9/h4-7H,2-3H2,1H3,(H2,14,15)

InChI Key

WGQGQKLVCJTZAP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=CC(=CC2=N1)F)N

Origin of Product

United States

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